3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Overview
Description
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is an organic compound with the molecular formula C4H10ClNO2S. It is a white crystalline powder that is soluble in water and ethanol . This compound is used as an intermediate in organic synthesis and has applications in various industries, including dyes and coatings .
Preparation Methods
The synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride involves multiple steps. One common method includes the reaction of thiocyanate ester with tert-butylamine to form thioaminopropanone, which is then reduced, acylated, and treated with hydrochloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It activates the NRF2-driven transcription, which is a key pathway in the cellular response to oxidative stress . This activation leads to the expression of antioxidant response elements (ARE), which help in reducing oxidative damage and inflammation.
Comparison with Similar Compounds
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: This compound lacks the amino group and has different chemical properties and applications.
3-Hydroxytetrahydrothiophene 1,1-dioxide: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and uses.
Properties
IUPAC Name |
1,1-dioxothiolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383576 | |
Record name | 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51642-03-6 | |
Record name | 51642-03-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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